molecular formula C15H14IN3O6 B13401145 4-[[3-(2-Amino-2-carboxyethyl)-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid

4-[[3-(2-Amino-2-carboxyethyl)-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid

Cat. No.: B13401145
M. Wt: 459.19 g/mol
InChI Key: JHSYCOCOIYSZGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving urea and malonic acid derivatives.

    Linking to Benzoic Acid: The benzoic acid moiety is introduced through a nucleophilic substitution reaction, where the pyrimidine derivative reacts with a benzoic acid derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzylic position of the compound can undergo oxidation to form carboxylic acids.

    Reduction: The nitro groups on the aromatic ring can be reduced to amino groups using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration; halogens (Cl2, Br2) with a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound’s derivatives may be used as probes or inhibitors in enzymatic studies. The iodine atom in the pyrimidine ring can be utilized for radiolabeling, aiding in imaging studies.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, such as antiviral or anticancer properties. The presence of the carboxylic acid group allows for conjugation with other bioactive molecules, enhancing their efficacy.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and polymers. Its unique structure provides opportunities for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    4-aminobenzoic acid: Similar in structure but lacks the pyrimidine ring.

    5-iodo-2,4-dioxopyrimidine: Contains the pyrimidine ring with iodine but lacks the benzoic acid moiety.

    N-(4-carboxyphenyl)-2,6-dioxopiperidine: Similar in having a carboxyphenyl group but with a different heterocyclic ring.

Uniqueness

4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid is unique due to the combination of a benzoic acid moiety and a pyrimidine ring with an iodine atom. This unique structure provides distinct chemical reactivity and potential biological activities not found in the similar compounds listed above.

Properties

IUPAC Name

4-[[3-(2-amino-2-carboxyethyl)-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14IN3O6/c16-10-6-18(7-11(17)14(23)24)15(25)19(12(10)20)5-8-1-3-9(4-2-8)13(21)22/h1-4,6,11H,5,7,17H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSYCOCOIYSZGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C(=CN(C2=O)CC(C(=O)O)N)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14IN3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.